Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1029439-20-0
VCID: VC3063803
InChI: InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-13-17(14-12-16)25-18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC
Molecular Formula: C21H25BO5
Molecular Weight: 368.2 g/mol

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester

CAS No.: 1029439-20-0

VCID: VC3063803

Molecular Formula: C21H25BO5

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester - 1029439-20-0

Description

Phenyl-[4-(4,4,5,5-tetramethyl-132dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester is a boronic ester derivative. Boronic esters are commonly used in organic synthesis due to their stability and reactivity in Suzuki-Miyaura cross-coupling reactions. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Features:

FeatureDetails
Functional GroupsBoronic ester, phenyl group, phenoxy group, and methyl ester
StabilityHigh due to the dioxaborolane ring
ReactivitySuitable for cross-coupling reactions
SolubilityLikely soluble in organic solvents like dichloromethane or tetrahydrofuran

Applications

This compound is likely used in:

  • Pharmaceutical Synthesis: As an intermediate for developing drugs targeting specific biological pathways.

  • Material Science: In creating polymers or advanced materials with unique electronic or optical properties.

  • Catalysis and Ligand Design: As a precursor for catalysts in organic transformations.

Synthesis

The synthesis typically involves:

  • Reacting a phenol derivative with a boronic acid or boronate ester under conditions that promote esterification.

  • Using protective groups (e.g., tetramethyl-dioxaborolane) to stabilize the boron center.

  • Introducing the acetic acid methyl ester functionality via esterification or alkylation reactions.

General Reaction Scheme:

Phenol+Boronate EsterPhenyl-Boronic Ester Derivative\text{Phenol} + \text{Boronate Ester} \rightarrow \text{Phenyl-Boronic Ester Derivative}

Research Context

Boronic esters like this compound are extensively studied for their role in:

  • Medicinal chemistry as enzyme inhibitors or receptor modulators.

  • Synthetic chemistry for coupling reactions that form carbon-carbon bonds.

  • Developing fluorescent sensors due to their ability to bind diols selectively.

CAS No. 1029439-20-0
Product Name Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester
Molecular Formula C21H25BO5
Molecular Weight 368.2 g/mol
IUPAC Name methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Standard InChI InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-13-17(14-12-16)25-18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3
Standard InChIKey GZYWXRDNPQGFDF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC
PubChem Compound 57655348
Last Modified Aug 16 2023

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